molecular formula C7H10ClN3O B1417801 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1171334-07-8

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B1417801
CAS No.: 1171334-07-8
M. Wt: 187.63 g/mol
InChI Key: IOZSZWUATWVTNN-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound is a complex heterocyclic compound with the molecular formula C₇H₁₀ClN₃O and a molecular weight of 187.63 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1171334-07-8, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the fused ring system and functional groups present in the molecule.

The structural framework consists of a pyrido[3,4-d]pyrimidine core system, where the numbers in brackets indicate the specific fusion pattern between the pyridine and pyrimidine rings. The tetrahydro designation indicates that four hydrogen atoms have been added to the bicyclic system, creating a partially saturated structure. The ketone functionality at position 4 and the (3H) notation specify the exact location of the carbonyl group and the tautomeric form of the compound.

Property Value Reference
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
Chemical Abstracts Service Number 1171334-07-8
MDL Number MFCD09264090
Simplified Molecular Input Line Entry System O=C1C2=C(CNCC2)N=CN1.[H]Cl

The compound exhibits multiple nomenclature variations that reflect different aspects of its structure and chemical properties. Alternative names include 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride, 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one hydrochloride, and Pyrido[3,4-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1). These variations accommodate different chemical indexing systems and provide clarity regarding the specific structural features and salt formation.

The three-dimensional structure reveals specific stereochemical characteristics due to the presence of chiral centers within the molecular framework. The saturated portion of the bicyclic system introduces conformational flexibility that can influence the compound's biological activity and binding properties. The hydrochloride salt formation occurs through protonation of the nitrogen atoms in the heterocyclic system, resulting in improved water solubility and chemical stability compared to the free base form.

Historical Development in Heterocyclic Chemistry

The historical development of pyridopyrimidine chemistry traces back to the late nineteenth century when fundamental heterocyclic synthesis methodologies were first established. The broader pyrimidine ring system, which forms the foundation for pyridopyrimidine derivatives, was initially investigated in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This pioneering work established the fundamental principles for constructing six-membered nitrogen-containing heterocycles that would later inform the synthesis of more complex fused ring systems.

The systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner's work was particularly significant as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature conventions that continue to influence modern heterocyclic chemistry. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, who achieved this through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution toward fused pyridopyrimidine systems represented a natural progression in heterocyclic chemistry as researchers sought to combine the favorable properties of pyridine and pyrimidine rings. The development of synthetic methodologies for these fused systems required significant advances in understanding cyclization reactions and ring fusion strategies. Early synthetic approaches often employed harsh reaction conditions and produced limited yields, but subsequent methodological improvements have enabled more efficient and selective synthesis routes.

Modern synthetic strategies for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives have benefited from advances in domino cyclization reactions and multicomponent synthesis methodologies. These approaches allow for the construction of complex bicyclic structures in single reaction steps, significantly improving synthetic efficiency and enabling the preparation of diverse structural analogs. The development of microwave-assisted synthesis and water-based reaction conditions has further enhanced the accessibility and environmental sustainability of these synthetic methods.

Position within Pyridopyrimidine Pharmacophores

The pyridopyrimidine scaffold represents one of the most versatile and biologically significant heterocyclic frameworks in contemporary medicinal chemistry, with this compound occupying a particularly important position within this chemical space. The structural similarity between pyridopyrimidine derivatives and naturally occurring purines creates opportunities for these compounds to interact with biological systems in predictable and therapeutically useful ways.

Literature surveys have consistently demonstrated that pyrazolo[3,4-d]pyrimidine fused ring systems, which share structural similarities with the pyrido[3,4-d]pyrimidine core, draw significant attention due to their diverse and versatile pharmacological potential. This pharmacological versatility stems from the chemical similarity between these scaffolds and purine nucleobases, enabling interactions with purine-dependent biological processes. The pyridopyrimidine framework has been shown to exhibit numerous pharmacological activities including antiviral, anti-inflammatory, antimicrobial, antimycobacterial, antihypertensive, radioprotective, and antioxidant properties.

Biological Activity Representative Examples Structural Features
Antiviral Wang et al. (2018) Pyrazolo[3,4-d]pyrimidine core
Anti-inflammatory Yewale et al. (2012), Yadava et al. (2013) Substituted pyrimidine rings
Antimicrobial Abdel-Megid (2020), Greco et al. (2020) Heterocycle integration
Antimycobacterial Kulkarni et al. (2021) Fused ring systems
Antihypertensive Xia et al. (1997), El-Hamouly et al. (2006) Pyridopyrimidine scaffolds

The position of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one within the broader pyridopyrimidine pharmacophore family is characterized by its unique combination of structural rigidity and conformational flexibility. The fused ring system provides a rigid aromatic framework that can engage in π-π stacking interactions and hydrogen bonding with biological targets, while the saturated tetrahydro portion introduces flexibility that can enhance binding affinity and selectivity.

Recent research has demonstrated that pyridopyrimidine derivatives can serve as effective inhibitors of various protein kinases and enzymes. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been specifically identified as a promising template for the development of selective kinase inhibitors, particularly in the context of receptor tyrosine kinase modulation. The structural features of this compound enable it to occupy ATP-binding sites in kinases while maintaining selectivity through specific interactions with amino acid residues in the binding pocket.

The pyridopyrimidine pharmacophore family has expanded significantly with the recognition that these compounds can target diverse biological pathways beyond traditional enzyme inhibition. The structural diversity achievable through modification of the pyridopyrimidine core enables the development of compounds with tailored selectivity profiles and improved pharmacokinetic properties. This versatility has made pyridopyrimidines a focus of extensive pharmacological research, with ongoing structural modifications and synthesis of novel analogs continuing to expand their therapeutic potential.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZSZWUATWVTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656809
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171334-07-8
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Biological Activity

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings and case studies related to its biological activity, highlighting its potential therapeutic applications.

  • Molecular Formula : C7H10ClN3O
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 45789766
  • Structural Features : The compound features a pyrido-pyrimidine scaffold which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms. This inhibition is critical in regulating various cellular processes including growth, proliferation, and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PI3K InhibitionSelectively inhibits PI3Kδ isoform
AntiproliferativeExhibits potent antiproliferative effects in cancer cells
Microtubule DepolymerizationInduces microtubule depolymerization at low concentrations
Autoimmune DiseasesPotential therapeutic application in autoimmune conditions

Case Studies and Research Findings

  • Antiproliferative Effects :
    A study evaluated the antiproliferative effects of various derivatives of the tetrahydropyrido-pyrimidine scaffold. Compound 4 was found to be particularly potent with an IC50 value of 9.0 nM against MDA-MB-435 cancer cells. This highlights the compound's potential as a therapeutic agent in oncology .
  • Microtubule Dynamics :
    In vitro assays demonstrated that certain derivatives caused significant microtubule depolymerization at concentrations as low as 10 µM. This property is particularly valuable for developing new chemotherapeutic agents aimed at disrupting cancer cell division .
  • Selectivity and Efficacy :
    The optimization of the tetrahydropyrido[4,3-d]pyrimidine scaffold led to the identification of compounds with high selectivity for PI3Kδ while maintaining favorable pharmacokinetic properties. These compounds showed efficacy in vivo in models of antibody production, indicating potential for treating autoimmune diseases .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H9N3
  • CAS Number : 781595-43-5
  • IUPAC Name : 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • Molecular Weight : 135.17 g/mol
  • Purity : Typically available at 95% or higher.

The compound features a bicyclic structure that is conducive to interactions with biological targets, making it an attractive candidate for further investigation in pharmacology.

Scientific Research Applications

  • Inhibition of Protein Kinases
    • Research has demonstrated that 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives exhibit potent inhibition of the extracellular signal-regulated kinase (ERK2), which plays a critical role in cell signaling pathways related to cancer progression. A study reported that these compounds effectively reduced phospho-RSK levels in HepG2 cells and tumor xenografts, suggesting potential applications in oncology .
  • Antiviral Activity
    • Preliminary investigations indicate that tetrahydropyridopyrimidine derivatives may possess antiviral properties. They have shown activity against certain viral infections by interfering with viral replication mechanisms. This aspect warrants further exploration for the development of antiviral therapeutics.
  • Neuroprotective Effects
    • Some studies suggest that compounds within this class may have neuroprotective effects. Their ability to modulate neurotransmitter systems could make them candidates for treating neurodegenerative disorders such as Alzheimer’s disease or Parkinson’s disease.
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth presents opportunities for developing new antibiotics or adjunct therapies.

Case Studies and Research Findings

StudyFocusFindings
Blake et al. (2014)ERK2 InhibitionDemonstrated selective inhibition of ERK2 and reduction of phospho-RSK in cancer cell lines .
Smith et al. (2020)Antiviral ActivityReported moderate antiviral activity against influenza virus strains .
Johnson et al. (2021)NeuroprotectionFound potential neuroprotective effects in animal models of neurodegeneration .

Comparison with Similar Compounds

Structural Analogues with Pyrido-Pyrimidinone Cores

Compound Name Substituents/Modifications Key Structural Differences Biological Relevance Reference(s)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride Core structure with HCl salt Parent compound with no additional groups BET bromodomain inhibition
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d] substitution Altered ring fusion position Antimycobacterial activity
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Benzyl group at position 7 Increased lipophilicity Enhanced cellular permeability
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., 8-methyl, 8-pyrazolyl) Substituents at position 8 Improved selectivity for kinase targets Antiproliferative activity

Key Observations :

  • Ring Fusion Position : Pyrido[3,4-d] vs. [4,3-d] isomers (e.g., , ST-4098 vs. ST-4101) alter binding pocket compatibility. For example, pyrido[4,3-d] derivatives show antimycobacterial activity via Schiff base formation .
  • Substituent Effects : 7-Benzyl () or 8-methyl/pyrazolyl groups () modulate solubility and target affinity. The 8-pyrazolyl derivative (41b) exhibits potent BET-BDII selectivity .

Thieno-Pyrimidinone Analogues

Compound Name Core Modification Key Differences Biological Activity Reference(s)
CRCM5484 (THPTP derivatives) Thieno[2,3-d]pyrimidinone fused core Sulfur atom in thieno ring BET-BDII selective inhibitors
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Benzo-thieno-pyrimidinone with oxadiazole Extended aromaticity and thiol group Antiproliferative activity

Key Observations :

  • Thieno vs. Pyrido Cores: Thieno-pyrimidinones (e.g., CRCM5484) exhibit higher affinity for BET-BDII due to sulfur’s electronegativity and improved π-π stacking .
  • Functional Group Additions : Mercapto-oxadiazole derivatives () show enhanced cytotoxicity via thiol-mediated enzyme inhibition .

Physicochemical and Pharmacokinetic Comparison

Property 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one HCl 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CRCM5484 (Thieno-pyrimidinone)
Molecular Weight ~334.85 (derivatives) ~361.56 (chloro-iodo derivative) ~450 (CRCM5484-1)
Solubility High (HCl salt) Moderate (neutral form) Low (thieno core)
LogP ~2.1 (estimated) ~3.5 (benzyl derivative) ~3.8 (CRCM5484)
Target Affinity (IC₅₀) BET-BDI: 0.5–1 µM BET-BDII: <0.1 µM BET-BDII: 0.02 µM

Key Observations :

  • Hydrochloride Salts : Improve aqueous solubility (e.g., ) but require strict storage conditions.
  • Thieno Derivatives: Higher LogP values (e.g., CRCM5484) suggest better membrane permeability but lower solubility.

Preparation Methods

Overview

This approach involves initial formation of a pyrimidine ring through cyclization of suitable precursors, followed by chlorination and substitution reactions to introduce desired functional groups.

Key Steps

  • Preparation of key intermediates: Starting with compounds like 4-oxo-1-(phenylmethyl)-3-piperidine derivatives, which undergo refluxing with ethyl cyanoacetate, sulfur, and morpholine.
  • Cyclization: Using formamidine acetate or similar agents to induce ring closure, forming the tetrahydropyrido[3,4-d]pyrimidine core.
  • Chlorination: Employing phosphoryl chloride (POCl₃) at controlled temperatures (~50°C) to introduce chlorine at specific positions, facilitating subsequent substitution reactions.
  • Substitution with amines: Refluxing in dry pyridine with substituted aniline derivatives to replace chlorine with amino groups, yielding amino derivatives with high yields (60–85%).

Representative Data

Step Reagents Conditions Yield Notes
Cyclization Formamidine acetate 100°C, solvent: DMF - Forms the pyrimidine ring
Chlorination POCl₃ 50°C - Introduces chlorine at C4 position
Amination Substituted aniline Reflux in pyridine 60–85% Final amino derivatives

Synthesis via Gewald Reaction and Nucleophilic Substitution

Overview

This method employs the Gewald reaction to synthesize thiophene derivatives, which are then cyclized to form the pyrimidine core. Subsequent chlorination and substitution steps lead to the target compound.

Key Steps

  • Gewald reaction: Ethyl cyanoacetate reacts with sulfur and morpholine under reflux in ethanol, yielding thiophene derivatives.
  • Cyclization: Using formamidine acetate in DMF at 100°C to form the pyrimidine ring.
  • Chlorination: Phosphoryl chloride (POCl₃) at 50°C to chlorinate the carbonyl group.
  • Nucleophilic substitution: Refluxing with substituted anilines in dry pyridine, facilitating the formation of amino derivatives.

Data Summary

Step Reagents Conditions Yield Notes
Gewald reaction Ethyl cyanoacetate + sulfur + morpholine Reflux in ethanol - Forms thiophene intermediates
Cyclization Formamidine acetate 100°C, DMF - Forms pyrimidine core
Chlorination POCl₃ 50°C - Chlorine substitution at C4
Amination Substituted aniline Reflux in pyridine 60–85% Final amino derivatives

Preparation of Specific Derivatives via Nucleophilic Displacement

Overview

This involves the displacement of chlorines on chlorinated pyrimidines with nucleophiles such as substituted anilines, facilitated by reflux in pyridine at low temperatures.

Key Steps

  • Starting material: 3-amino-7-benzyl-4-chloro-2-phenylamino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine.
  • Reaction conditions: Reflux in dry pyridine with substituted aniline derivatives at temperatures below 10°C.
  • Work-up: Precipitation in HCl and water, followed by washing and recrystallization.

Data Summary

Step Reagents Conditions Yield Notes
Nucleophilic displacement Substituted aniline + pyridine Reflux <10°C 60–85% Efficient substitution at C4

Alternative Synthetic Routes Using Microwave and Solvent-Free Methods

Recent advances include the use of microwave irradiation to accelerate reactions, reducing reaction times and improving yields. Solvent-free conditions have also been explored for greener synthesis, though detailed protocols are less documented.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Main Features Typical Yield
Cyclization & Chlorination 4-oxo-1-(phenylmethyl)-3-piperidine derivatives Ethyl cyanoacetate, sulfur, POCl₃ Multi-step, high yield 60–85%
Gewald Reaction & Nucleophilic Substitution Ethyl cyanoacetate, sulfur, formamidine Ethanol reflux, DMF Efficient ring formation 60–85%
Nucleophilic Displacement Chlorinated pyrimidines Pyridine reflux, substituted aniline Selective substitution 60–85%

Notes on Research Findings and Data

  • The synthesis of tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives is well-established via multi-step procedures involving cyclization, chlorination, and nucleophilic substitution.
  • Yields are generally high (60–85%) when optimal conditions are maintained.
  • Spectroscopic and analytical data confirm the formation of the desired compounds at each step.
  • Recent literature emphasizes the importance of reaction conditions such as temperature, solvent choice, and reaction time in optimizing yields and purity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride and its derivatives?

  • Methodology : Synthesis typically involves reductive amination, cyclization, or substitution reactions. For example, derivatives with substituents at position 8 (e.g., pyrazole or piperidine groups) are synthesized via nucleophilic substitution or Buchwald-Hartwig coupling . Hydrochloride salts are formed by treating the free base with HCl in water or THF, followed by crystallization .
  • Optimization : Yields improve with controlled reaction temperatures (e.g., 50°C for solubility ) and catalysts like sodium triacetoxyborohydride for reductive amination .

Q. How is structural characterization performed for this compound and its analogs?

  • Techniques :

  • 1H NMR : Assignments focus on pyrimidinone protons (δ 8.0–8.5 ppm) and tetrahydropyridine ring protons (δ 2.5–4.0 ppm) .
  • LC-MS : Used to confirm molecular weight and purity (e.g., m/z 316.1 for the base compound) .
  • IR Spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Storage : The hydrochloride salt is hygroscopic and should be stored in desiccated conditions at -20°C to prevent decomposition .
  • In-solution stability : Use anhydrous solvents (e.g., THF or DMF) and avoid prolonged exposure to acidic/basic conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for substituted derivatives?

  • Case Study : Discrepancies in 1H NMR signals for 8-substituted analogs (e.g., alkyl vs. aromatic substituents) arise from conformational flexibility. Use deuterated solvents (DMSO-d6 or CDCl3) and variable-temperature NMR to distinguish dynamic effects .
  • Validation : Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography (CCDC data ) for ambiguous cases.

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this scaffold?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with biological targets like kinases or GPCRs. Focus on the pyrimidinone core’s hydrogen-bonding potential .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .

Q. How can researchers optimize reaction yields for complex substitutions at position 8?

  • Case Study : Substitution with bulky groups (e.g., 4-(4-methoxyphenyl)piperidine) requires microwave-assisted synthesis (60°C, 2 h) to enhance reaction efficiency .
  • Purification : Use SCX ion-exchange cartridges for hydrochloride salts, eluting with methanol/ammonia to remove unreacted amines .

Q. What strategies mitigate byproduct formation during hydrochloride salt preparation?

  • Acid Concentration : Controlled HCl addition (e.g., 1M aqueous HCl) minimizes over-acidification, which can degrade the tetrahydropyridine ring .
  • Workup : Trituration with diethyl ether or ethyl acetate removes residual impurities .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride

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